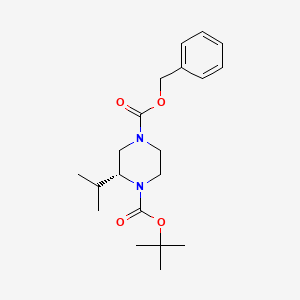

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” is a compound that is mentioned in the context of KRas G12C inhibitors . KRas G12C inhibitors are a class of drugs that irreversibly inhibit the activity of KRas G12C , a protein involved in cell signaling pathways that control cell growth and cell death. This compound is likely to be one of the many compounds that have been developed to inhibit KRas G12C .

Chemical Reactions Analysis

The chemical reactions involving “®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” are not provided in the available resources. As a potential KRas G12C inhibitor, this compound might be expected to interact with the KRas G12C protein in a way that inhibits its activity . The exact reactions would need to be confirmed from a reliable source.Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary Applications

Research by Studer et al. (1995) focuses on the synthesis and application of a chiral auxiliary derived from L-alanine, which could be analogous to the interest in "(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate". This chiral auxiliary has been employed in enantioselective synthesis, demonstrating its utility in creating enantiomerically pure compounds through dipeptide synthesis and modifications. The study highlights the compound's versatility in organic synthesis, particularly in achieving high enantiomer ratios (e.r.) and diastereoselectivities in various transformations, such as benzylation, oxidative coupling, and Michael additions (Studer, Hintermann, & Seebach, 1995).

Enantioselective Synthesis and Kinetic Resolution

In a similar vein, Kubota et al. (1994) explored the kinetic resolution using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary, showcasing its efficiency in stereospecific amination. This research underscores the utility of such compounds in resolving enantiomers, an essential process in the production of enantiopure pharmaceuticals and intermediates (Kubota, Kubo, & Nunami, 1994).

Synthesis of Complex Molecules

Campbell et al. (2009) described an enantioselective synthesis strategy for a compound using iodolactamization as a critical step, highlighting the importance of chiral precursors in synthesizing complex molecules. This approach could be related to the strategies employed for synthesizing compounds like "(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate", emphasizing the importance of such chiral intermediates in advanced organic synthesis (Campbell et al., 2009).

Catalytic Asymmetric Construction

Yamazaki and Achiwa (1995) demonstrated the catalytic asymmetric construction of morpholines and piperazines, a technique that could be relevant to synthesizing "(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate". The research showcases the utility of palladium-catalyzed tandem allylic substitution reactions in producing optically active compounds, a method potentially applicable to synthesizing structurally similar compounds (Yamazaki & Achiwa, 1995).

Wirkmechanismus

The mechanism of action of “®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” is not provided in the available resources. As a potential KRas G12C inhibitor, this compound might be expected to bind to the KRas G12C protein in a way that prevents it from participating in cell signaling pathways . The exact mechanism of action would need to be confirmed from a reliable source.

Zukünftige Richtungen

The future directions for research on “®-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate” are not provided in the available resources. Given its potential role as a KRas G12C inhibitor, future research might focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies . The exact future directions would need to be confirmed from a reliable source.

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2R)-2-propan-2-ylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-15(2)17-13-21(11-12-22(17)19(24)26-20(3,4)5)18(23)25-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFWYZBCZDVRJL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl 1-tert-butyl 2-isopropylpiperazine-1,4-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)